

# Molecular docking studies comparing Galidesivir and Remdesivir binding to RdRp.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Galidesivir dihydrochloride

Cat. No.: B12368105 Get Quote

# A Head-to-Head Battle for RdRp Inhibition: Galidesivir vs. Remdesivir

In the ongoing quest for effective antiviral therapeutics, the RNA-dependent RNA polymerase (RdRp) has emerged as a prime target for broad-spectrum antiviral drugs. This enzyme is crucial for the replication of many RNA viruses. Among the promising candidates targeting RdRp are Galidesivir (BCX4430) and Remdesivir (GS-5734), both adenosine nucleoside analogs. This guide provides a detailed comparison of their binding efficacy to the viral RdRp, supported by data from molecular docking studies.

## Comparative Binding Efficacy at the RdRp Active Site

Molecular docking simulations have been instrumental in elucidating the binding interactions and predicting the inhibitory potential of Galidesivir and Remdesivir against viral RdRp. These studies consistently demonstrate that both drugs can effectively bind to the catalytic active site of the enzyme.

A key study comparing several approved antiviral drugs found that Remdesivir exhibited a slightly more favorable binding energy to the SARS-CoV-2 RdRp than Galidesivir.[1][2] The binding energy for Remdesivir was reported as -7.6 kcal/mol, while Galidesivir showed a binding energy of -7.0 kcal/mol.[1][2] Another study reported a binding energy of -7.1 kcal/mol



for Remdesivir.[3] While these values are comparable, the small difference suggests a potentially stronger interaction for Remdesivir.

The stability and specificity of binding are determined by the interactions with key amino acid residues within the RdRp active site. Both drugs are known to interact with the catalytic aspartate residues that are crucial for the polymerase function. For Galidesivir, interactions with Asp760 and Asp761 have been highlighted.[3][4] Similarly, Remdesivir has been shown to form strong contacts with the catalytic triad, which includes SER 759, ASP 760, and ASP 761.[5]

| Drug        | Binding Energy (kcal/mol) | Key Interacting Residues        |
|-------------|---------------------------|---------------------------------|
| Galidesivir | -7.0[1][2]                | Asp760, Asp761[3][4]            |
| Remdesivir  | -7.6[1][2], -7.1[3]       | SER 759, ASP 760, ASP<br>761[5] |

### Mechanism of Action: A Shared Strategy of Chain Termination

Both Galidesivir and Remdesivir are prodrugs that, once inside the host cell, are metabolized into their active triphosphate forms.[4][6] This active form mimics the natural adenosine triphosphate (ATP), allowing it to be recognized by the viral RdRp.

The core mechanism of action for both antivirals is the termination of the nascent viral RNA chain.[6] After being incorporated into the growing RNA strand by the RdRp, these drug analogs disrupt the elongation process, thereby halting viral replication.[6] For Remdesivir, a specific mechanism of "delayed chain termination" has been described, where the RdRp stalls after the addition of three more nucleotides following the incorporation of the drug's active form. [7][8] Galidesivir is also understood to function as a non-obligate RNA chain terminator.[9]





Click to download full resolution via product page

Caption: Mechanism of action for Galidesivir and Remdesivir.

## Experimental Protocols: Molecular Docking Methodology

The in silico comparison of Galidesivir and Remdesivir binding to RdRp typically involves a standardized molecular docking workflow. The following provides a general outline of the experimental protocol used in such studies.

The three-dimensional crystal structure of the viral RdRp is obtained from the Protein Data Bank (PDB). For SARS-CoV-2, structures such as PDB ID: 7BV2 or 6M71 are commonly used. [10][11] The protein structure is then prepared by removing water molecules, adding hydrogen



atoms, and assigning appropriate charges. The 3D structures of the ligands, Galidesivir and Remdesivir, are prepared and optimized for docking.

A binding site, or "grid box," is defined around the catalytic active site of the RdRp, often centered on the location of the co-crystallized native ligand or key catalytic residues like Asp760 and Asp761.[3][10] Molecular docking is then performed using software such as Schrödinger's Glide or MOE (Molecular Operating Environment).[10][12] These programs employ docking algorithms to predict the binding pose and affinity of the ligand within the defined active site. The results are then analyzed to determine the binding energies and visualize the interactions between the drugs and the amino acid residues of the RdRp.



Click to download full resolution via product page



Caption: A typical workflow for molecular docking studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [natap.org]
- 3. Remdesivir Strongly Binds to RNA-Dependent RNA Polymerase, Membrane Protein, and Main Protease of SARS-CoV-2: Indication From Molecular Modeling and Simulations PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]
- 5. Remdesivir-bound and ligand-free simulations reveal the probable mechanism of inhibiting the RNA dependent RNA polymerase of severe acute respiratory syndrome coronavirus 2 PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 7. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of SARS-CoV-2 polymerase stalling by remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of RdRp inhibitors against SARS-CoV-2 through E-pharmacophore-based virtual screening, molecular docking and MD simulations approaches - PMC [pmc.ncbi.nlm.nih.gov]



- 11. Prediction of potential inhibitors for RNA-dependent RNA polymerase of SARS-CoV-2 using comprehensive drug repurposing and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular docking studies comparing Galidesivir and Remdesivir binding to RdRp.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368105#molecular-docking-studies-comparing-galidesivir-and-remdesivir-binding-to-rdrp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com